4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid

Medicinal Chemistry Lead Optimization Physicochemical Properties

Sourcing regioisomerically pure 3-fluoro-5-hydroxyphenyl thiophene-2-carboxylic acid building blocks often risks contamination that derails SAR studies. This 95% HPLC-grade compound ensures reliable derivatization via standard coupling chemistries without interference from positional isomers. - Fluorinated motif enhances metabolic stability and modulates phenol pKa for hydrogen-bond donor optimization. - Compatible with amide, ester, and heterocycle formation to explore DAO inhibition at Tyr224-stacked active sites. - Consistent quality backed by Certificate of Analysis, enabling reproducible pharmacological profiling.

Molecular Formula C11H7FO3S
Molecular Weight 238.232
CAS No. 1261936-09-7
Cat. No. B567613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
CAS1261936-09-7
Molecular FormulaC11H7FO3S
Molecular Weight238.232
Structural Identifiers
SMILESC1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O
InChIInChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15)
InChIKeyUUTMQRCQJZKQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic Acid: Specifications & Differentiation


4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid (CAS 1261936-09-7), also known as 5-(2-carboxythiophene-4-yl)-3-fluorophenol, is a fluorinated phenolic derivative featuring a thiophene carboxylic acid moiety . The compound has the molecular formula C₁₁H₇FO₃S, a molecular weight of 238.23, and is typically supplied at a purity of 95% . This molecule combines the electronic effects of fluorine substitution with the versatility of the thiophene-carboxylate group, making it a functionalized heterocyclic scaffold for medicinal chemistry and materials science .

Irreplaceability of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic Acid


In-class compounds within the thiophene-2-carboxylic acid family cannot be interchanged with 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid due to profound differences in electronic distribution, hydrogen-bonding capacity, and metabolic stability introduced by the specific 3-fluoro-5-hydroxyphenyl substitution. Structure-activity relationship (SAR) studies on thiophene carboxylic acid scaffolds demonstrate that small substituents and their specific positions on the aromatic rings critically dictate biological activity and binding interactions, with fluorination frequently enhancing potency and altering selectivity profiles relative to non-fluorinated or differently substituted analogs [1][2]. Consequently, procurement decisions must be guided by precise structural requirements rather than class-based substitution.

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic Acid vs. Key Analogs


3-Fluoro-5-hydroxyphenyl vs. 4-Hydroxyphenyl: Physicochemical Comparison

The presence of a 3-fluoro substituent ortho to the phenolic hydroxyl group in 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid (CAS 1261936-09-7) significantly alters key physicochemical parameters compared to the non-fluorinated analog 4-(4-hydroxyphenyl)thiophene-2-carboxylic acid (CAS 1261951-51-2) . Fluorination increases molecular weight by 17.99 g/mol and introduces a strong electron-withdrawing inductive effect, which lowers the pKa of the phenolic hydroxyl group, thereby affecting hydrogen-bond donor strength and lipophilicity (LogP) .

Medicinal Chemistry Lead Optimization Physicochemical Properties

4- vs. 5-(3-Fluoro-5-hydroxyphenyl) Substitution: Topological Differences

The regioisomeric placement of the 3-fluoro-5-hydroxyphenyl group at the 4-position of the thiophene-2-carboxylic acid core (target compound, CAS 1261936-09-7) creates a distinct molecular topology compared to an isomer substituted at the 5-position (e.g., 5-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid) . This positional difference alters the vector of the aryl group and changes the spatial relationship between the carboxylic acid and the phenolic hydroxyl, which is critical for molecular recognition in biological targets. SAR studies on thiophene carboxylic acids confirm that the position of aryl substituents on the thiophene ring profoundly impacts inhibitory potency and selectivity [1].

Medicinal Chemistry Structural Biology Scaffold Design

Ortho-Fluorine Effect on Phenolic pKa and H-Bond Donor Strength

The ortho-fluorine substituent in 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid exerts a strong electron-withdrawing inductive effect (-I) that significantly acidifies the adjacent phenolic hydroxyl group relative to non-fluorinated analogs [1]. This pKa modulation alters the fraction of the phenol that is ionized at physiological pH, impacting both solubility and hydrogen-bond donor capacity. In the context of thiophene-based 17β-HSD1 inhibitors, fluorination of a hydroxyphenyl moiety increased potency by approximately 100-fold (IC₅₀ shift from >1 µM to 8 nM) compared to non-fluorinated analogs, underscoring the profound effect of fluorine on target engagement [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Purity Consistency: Commercial vs. In-House Synthesis

Commercial vendors including Aladdin, ChemScene, and Fluorochem supply 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid (CAS 1261936-09-7) at a standardized purity of 95-98%, with room temperature storage conditions . This standardized quality mitigates batch-to-batch variability that can confound biological assay reproducibility compared to in-house synthesized material, which may contain regioisomeric impurities or residual metal catalysts. The MDL number (MFCD18313817) and DTXSID (DTXSID30684332) provide cross-vendor lot traceability .

Chemical Procurement Quality Control Reproducibility

Applications of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic Acid


SAR Studies for Enzyme Inhibitor Optimization

Researchers exploring the effect of ortho-fluorine substitution on phenol pKa and hydrogen-bond donor strength within a thiophene carboxylic acid scaffold can utilize this compound as a building block. The 3-fluoro-5-hydroxyphenyl motif mimics the fluorinated pharmacophores shown to dramatically enhance inhibitory potency in systems such as 17β-HSD1 [1], enabling systematic comparison with non-fluorinated analogs.

Heterocyclic Library Synthesis via Carboxylic Acid Derivatization

The carboxylic acid handle allows for facile conversion to amides, esters, or heterocycles (e.g., oxadiazoles, tetrazoles) using standard coupling chemistries [2]. The commercial availability of the compound at 95-98% purity ensures that such derivatizations proceed without interference from regioisomeric contaminants, which are a common risk in in-house syntheses.

DAO Inhibitor Development

Thiophene-2-carboxylic acids are an established class of DAO inhibitors [3]. The target compound provides a functionalized scaffold to explore how an extended, fluorinated phenolic substituent at the 4-position influences binding to the Tyr224-stacked active site conformation, potentially modulating potency and selectivity in neurological disease models.

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